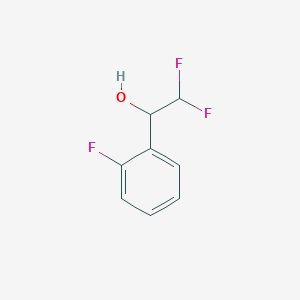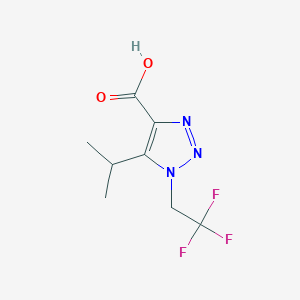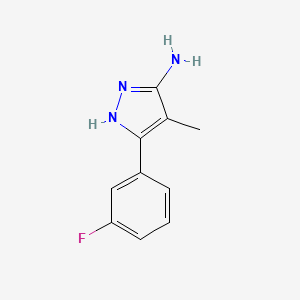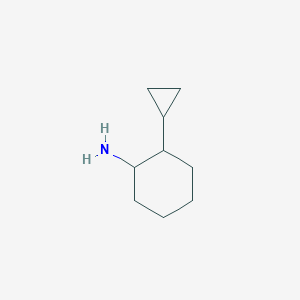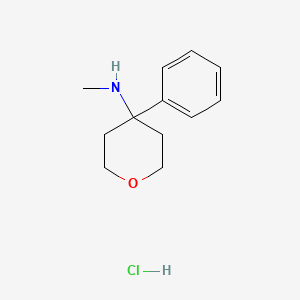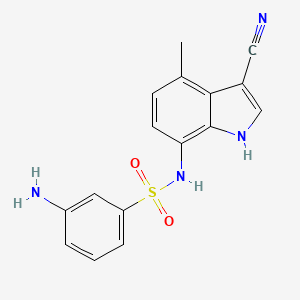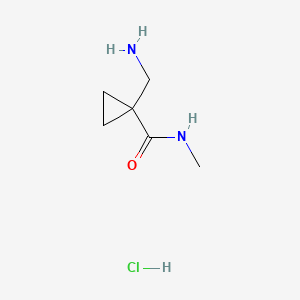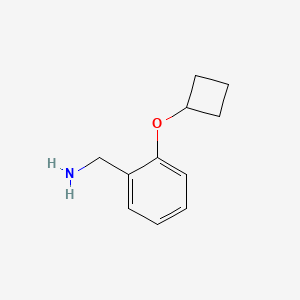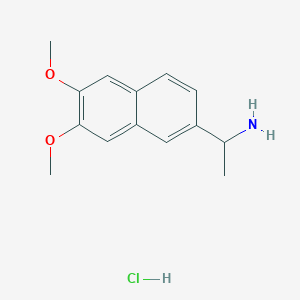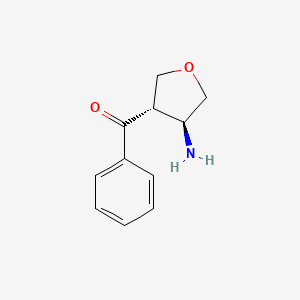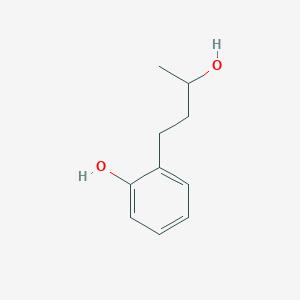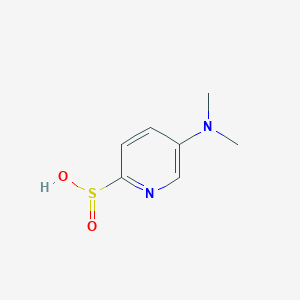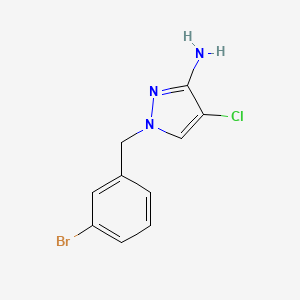
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene is an organobromine compound with the molecular formula C12H16Br2O and a molecular weight of 336.06 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring . The reaction conditions often include the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4) to facilitate the bromination process .
化学反応の分析
Types of Reactions
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acid derivatives .
科学的研究の応用
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and their interactions with brominated compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms act as electrophiles, facilitating reactions with nucleophiles in the target molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
類似化合物との比較
Similar Compounds
1-Bromo-2-(tert-butoxymethyl)benzene: Similar in structure but with a tert-butoxy group instead of a sec-butoxy group.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxyethoxy group instead of a sec-butoxy group.
Uniqueness
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene is unique due to its specific substitution pattern and the presence of both bromine and sec-butoxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .
特性
分子式 |
C12H16Br2O |
|---|---|
分子量 |
336.06 g/mol |
IUPAC名 |
1-bromo-2-(2-bromo-1-butan-2-yloxyethyl)benzene |
InChI |
InChI=1S/C12H16Br2O/c1-3-9(2)15-12(8-13)10-6-4-5-7-11(10)14/h4-7,9,12H,3,8H2,1-2H3 |
InChIキー |
XWYMRNJHESFCOE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC(CBr)C1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


